Pyricarbate

Catalog No.
S573612
CAS No.
1882-26-4
M.F
C11H15N3O4
M. Wt
253.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyricarbate

CAS Number

1882-26-4

Product Name

Pyricarbate

IUPAC Name

[6-(methylcarbamoyloxymethyl)pyridin-2-yl]methyl N-methylcarbamate

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

InChI

InChI=1S/C11H15N3O4/c1-12-10(15)17-6-8-4-3-5-9(14-8)7-18-11(16)13-2/h3-5H,6-7H2,1-2H3,(H,12,15)(H,13,16)

InChI Key

YEKQSSHBERGOJK-UHFFFAOYSA-N

SMILES

CNC(=O)OCC1=NC(=CC=C1)COC(=O)NC

Synonyms

2,6-Pyridinedimethanol-bis-(N-methylcarbamate), Anginin, Angioxine, Colesterinex, Duaxol, Duvaline, Gasparol, Lisator, Movecil, P 23, P-23, P23, Parmidine, Prodectin, Pyricarbate, Pyridinolcarbamate, Sospitan

Canonical SMILES

CNC(=O)OCC1=NC(=CC=C1)COC(=O)NC

Cardiovascular Diseases and Metabolic Disease Treatment

Pest Management

Antistatic Agent

Dispersing Agent and Emulsion Stabilizer

Personal Care Products

Probiotics and Healthier Foods

Solid Lipids and Industrial Applications

Summary of the Application: Pyricarbate can be used as a solid lipid in various industries . Solid lipids are a type of lipids that remain solid at ambient temperature and have significant roles in various fields, like pharmaceuticals, cosmetics, food, paint, leather, agriculture, microfluidics, and oil industries .

Pyricarbate, scientifically known as 2,6-pyridinedimethanol bis(methylcarbamate), is a chemical compound with the molecular formula C₁₁H₁₅N₃O₄ and a molecular weight of 253.25 g/mol. It is classified under carbamate derivatives and has been utilized in various therapeutic applications, particularly in the treatment of vascular disorders such as atherosclerosis and hyperlipidemias . The compound is characterized by its unique structure that includes a pyridine ring and multiple functional groups, contributing to its biological activity.

The exact mechanism of action for pyricarbate's supposed vascular benefits remains unclear. Some theories suggest it might improve blood flow by reducing capillary permeability or influencing blood vessel tone []. However, more research is needed to confirm these hypotheses.

  • Toxicity: Information on pyricarbate's toxicity in humans is limited. Due to a lack of widespread use, data on potential side effects is scarce.
. One notable method involves the reaction of methylamine with 2,6-pyridinedimethanol bis(phenylcarbonate) in methanol, yielding pyricarbate as a product . The compound exhibits stability under normal conditions but may undergo hydrolysis in the presence of strong acids or bases, leading to the release of methylamine and other byproducts.

Pyricarbate has demonstrated significant biological activity, particularly as an antiatherosclerotic agent. Studies have indicated its effectiveness in improving lipid metabolism and reducing arterial plaque formation in animal models . Additionally, it has been noted for its mild side effects, which may include localized skin reactions such as redness and itching at the application site .

The primary synthesis method for pyricarbate involves a multi-step process:

  • Starting Materials: Methylamine and 2,6-pyridinedimethanol bis(phenylcarbonate).
  • Solvent: Methanol is used as the solvent to facilitate the reaction.
  • Reaction Conditions: The reaction typically requires controlled temperatures to optimize yield and purity.

Alternative synthesis methods may include variations such as using acetic acid with pyridine or employing other coupling reactions like Chan-Lam coupling .

Pyricarbate is primarily used in the pharmaceutical industry for:

  • Treatment of Atherosclerosis: It helps manage cholesterol levels and reduce cardiovascular risks.
  • Hyperlipidemia Management: Assists in lowering lipid levels in blood.
  • Thromboembolic Disorders: Provides therapeutic benefits in preventing blood clots .

Several compounds share structural similarities with pyricarbate, including:

  • Carbamazepine: An anticonvulsant medication used primarily in epilepsy treatment.
  • Acarbose: An alpha-glucosidase inhibitor used to treat type 2 diabetes.
  • Phenobarbital: A barbiturate used for seizure control.
CompoundStructure TypePrimary Use
PyricarbateCarbamateAntiatherosclerotic agent
CarbamazepineCarbamateAnticonvulsant
AcarboseAlpha-glucosidase inhibitorDiabetes management
PhenobarbitalBarbiturateSeizure control

Uniqueness of Pyricarbate

Pyricarbate stands out due to its specific application in vascular health compared to other carbamates that may focus on neurological or metabolic disorders. Its unique mechanism of action related to lipid metabolism further differentiates it from similar compounds.

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

253.10625597 g/mol

Monoisotopic Mass

253.10625597 g/mol

Heavy Atom Count

18

LogP

0.24 (LogP)

Melting Point

136.5 °C

UNII

81R511UV73

MeSH Pharmacological Classification

Hypolipidemic Agents

Other CAS

1882-26-4

Wikipedia

Pyricarbate

Use Classification

Cosmetics -> Chelating

Dates

Modify: 2023-08-15

[The microhemodynamics and immune status of patients with chronic viral lesions of the liver and their correction]

V M Frolov, A M Petrunia, L L Pinskiĭ
PMID: 9138793   DOI:

Abstract

Immunity status was studied together with the condition of microhemodynamics in 113 patients with chronic persistent hepatitis (ChPH) and 46 patients with chronic active hepatitis (ChAH) of viral genesis (HBsAg+). In the period of exacerbation of hepatitis, immunity and microcirculation disorders were detected, more pronounced in ChAH. Incorporation of antral and parmidine into a combined therapy of ChPH patients makes for dispelling of the above disorders in a shorter time, promoting earlier convalescence and lengthening of remission.


[Age differences in topic concentrations and activity of H2- and B2-receptors in the larynx and trachea]

G G Aslanian
PMID: 9092167   DOI:

Abstract

H2- and B2-receptors concentrations and activity were measured in 12 adult (6-7-month-old) and 12 young (1.5-2-month-old) rabbits by vascular reactions to histamine and bradykinin with and without prior usage of relevant specific receptor blocker. The findings suggest that concentration and activity of H2- and B2-receptors in young animals are the highest in the larynx. In mature animals-partially in trachea. With aging these concentrations and activity diminish in the larynx and rise in the trachea, the changes of B2-receptors are more significant.


[The effect of pyridinolcarbamate (parmidine) on the microcirculation and immunity of patients with stable angina]

E S Atroshchenko, I S Karpova
PMID: 8139166   DOI:

Abstract

A comparison of the efficacy of treating two patient group (Group 1, patients receiving nitrates in combination with parmidin and Group 2, those taking nitrates) revealed that the two groups did not differ greatly in the clinical effects. In heart failure patients with high capillary permeability, parmidin substantially decreased the permeability to protein, which was associated with decreases in the baseline high activity of primary lipid peroxidation product in plasma red blood cells, which was not observed in the controls. At the same time parmidin was demonstrated to exert an unfavourable effect on microhemocirculation and to increase the patient's autosensibilisation.


[The comparative characteristics of the antiatherogenic effect of xymedon and parmidine]

R A Kamburg, O B Ibragimov, M B Kondrat'eva, I Kh Valeeva, N Sh Shamsutdinov
PMID: 8274706   DOI:

Abstract

We've studied xymedon (30 mg/kg, 12 m) and parmidin (pyridinolcarbamate 30 mg/kg, 12 m.) effects on the development of experimental cholesterol atherosclerosis on rabbits. It was demonstrated that after the use of xymedon aorta damage reduces twice. Xymedon also prevents accumulation of cholesterol and fatty degeneration of the liver. Antiatherogenic effect of xymedon resulted comparable with the effect of parmidin. As it was demonstrated in the present investigation and in the previous ones in contrast to parmidin, xymedon normalizes the lipoproteins balance owing to increase of HDL cholesterol. It also has regenerative activity on endotheliocytes and immunomodulator properties. That can be of great importance for the anti-atherosclerotic effects of the medicine.


[The use of the antioxidant effect of parmidine in the combined therapy of patients with ischemic heart disease]

V Ia Garmash, D G Uzbekova, G B Artem'eva, D R Rakita
PMID: 8772117   DOI:

Abstract




Migrating tumor thrombus trapped within the greenfield filter of the inferior vena cava and depicted by FDG PET/CT

Yiyan Liu
PMID: 24300365   DOI: 10.1097/RLU.0000000000000318

Abstract

A 72-year-old woman with leiomyosarcoma of the left thigh underwent a whole-body FDG PET/CT for staging, which demonstrated a large FDG-avid tumor in the left thigh and tumor thrombosis involving the profunda femoris artery/vein and superior femoral vein. A Greenfield filter was placed in the inferior vena cava before the radical resection of the tumor and thrombosis. Postoperative PET/CT showed an FDG-avid embolus trapped within the solid apical cap of the filter in the inferior vena cava. It was unknown if the tumor embolus migrated to the inferior vena cava before or during the surgical procedure of radical resection.


[Pathogenetic basis for using prodectin and teonicol, redergin and aescuzan in complex treatment of chronic gastritis]

D A Miller
PMID: 12353381   DOI:

Abstract

The study of the microvessels in bioptates of gastric mucosa and micro haemocirculation in the conjunctiva of 254 patients with chronic gastritis revealed that exacerbation of the gastric process is going on the background of hard terminal bloodstream disorders. They have the generalized character and picture of the typical chronic relapsing trombohaemorrhagic syndrome. The use of Prodectin (250 mg), Teonicolum (150 mg), Redergin (1 tab.) and Aescuzan (25 dr.) 4 times per day during 3 weeks helps to eliminate the microcirculatory disorders and exacerbation of the chronic gastritis.


[Disorders of the blood microcirculation in patients with suppurative-necrotic complications in diabetes mellitus and the approaches to their correction]

N A Shor, A M Helunenko, A M Petrunia, I I Zelenyĭ
PMID: 9615043   DOI:

Abstract

The results of surgical treatment of 153 patients with diabetes mellitus, suffering from purulent-necrotic complications, were analyzed. The inclusion of parmidin and trental in the complex of treatment have promoted their convalescence and the improvement of microhemocirculation and immunological indexes.


[Construction by using retrovirus vector of recombinant with synthetic bradykinin "gene" for investigations of human gene expression in mammalian cells]

M E Neverova, A V Budanov, E I Adamskaia, V S Prasolov, M E Kalinin
PMID: 10961146   DOI:

Abstract

The synthetic gene of bradykinin was built into the retrovirus vector pPS-3-neo under the guidance of LTR promotor, followed by pPS-3-neo (brd) vector transfection of strain 293 cells. The physiological activity of the expressed bradykinin was tested on cultured neonatal rat cardiomyocytes. The culture medium of strain 293 cells transferred by pPS-3-neo (brd) produces a positive chronotropic effect that is directly related to the time parameters of preparation of recombinant bradykinin, which are comparable with the curve of chronotropic effect of synthetic bradykinin at concentrations of 10(-17) to 10(-16) M. The control of bradykinin "gene" expression was due to the lack of chronotropic responses of cardiomyocytes to the kinin receptor blocker parmidine and the transfection of strain 293 cells with the retrovirus vector without bradykinin "gene".


The xanthine derivatives and cerebral blood flow (CBF) after i.v. or i.c. administration in SHR rats

R Forjasz-Grus, T Bobkiewicz-Kozlowska
PMID: 9328616   DOI:

Abstract

It was shown, that TPH after i.v. administration causes significant decrease of CBF, but IBMX and P-23 had no effects on CBF. After i.c. administration of TPH and P-23 CBF decreased, whereas IBMX i.c. injection had no effect on CBF in SHR rats. These results indicate that direct administration of TPH or P-23 into the cerebral vascular beds causes intensification of TPH activity and reveals the action of P-23. These data suggest, that intracarotid administration of xanthine derivatives can change their cerebrovascular activity.


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